ML 297

GIRK Channel Pharmacology Subtype Selectivity Neuronal Potassium Channels

Researchers probing GIRK1/2 signaling often lack selective, brain-penetrant pharmacological tools. ML 297 is the first potent, subtype-selective GIRK1/2 activator, solving this gap. • EC50 = 160 nM at GIRK1/2; 8-fold selectivity over cardiac GIRK1/4; inactive at GIRK2/3 • Validated anticonvulsant efficacy in PTZ and 6 Hz rodent seizure models (60 mg/kg i.p.) • Brain-penetrant; ideal positive control for HTS campaigns (0.1-10 μM working range) Supplied with rigorous QC documentation for reproducible pharmacology.

Molecular Formula C17H14F2N4O
Molecular Weight 328.32 g/mol
Cat. No. B609137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML 297
SynonymsML297;  ML 297;  ML-297.
Molecular FormulaC17H14F2N4O
Molecular Weight328.32 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
InChIInChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24)
InChIKeyIEKSMUSSYJUQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML 297: Selective GIRK1/2 Activator


ML 297 (VU 0456810, CID 56642816) is a synthetic small-molecule activator of G protein-gated inwardly rectifying potassium (GIRK) channels, specifically targeting GIRK1-containing heteromers [1]. It is the first potent, subtype-selective small molecule activator of GIRK channels, with a reported EC50 of 160 nM at the neuronal GIRK1/GIRK2 combination and 8-fold selectivity over cardiac GIRK1/GIRK4 [1]. ML 297 is brain-penetrant and demonstrates anticonvulsant efficacy in multiple rodent models [2]. It serves as a critical chemical probe to dissect GIRK1/2 function in physiology and disease, including epilepsy, anxiety, and pain [3].

Target Selective GIRK1/2 channel activation for neuronal signaling studies
CNS Brain-penetrant probe enabling central target engagement research
Model Reported seizure-model response across multiple rodent assays
Profile Clean ancillary pharmacology for mechanistic pathway dissection

ML 297: Key Differentiators from Generic Modulators


Generic substitution with other GIRK modulators (e.g., ethanol, naringin, or less characterized analogs) fails due to the unique potency, subtype selectivity, and in vivo pharmacological profile of ML 297 [1]. Unlike classical tools which are either low-potency/non-selective (e.g., ethanol, naringin) or target distinct GIRK populations (e.g., VU0529331 for non-GIRK1/X, GAT1508 for brain-specific GIRK1/2), ML 297 offers a well-validated, brain-penetrant, and highly selective activation of neuronal GIRK1/2 channels [1]. Its reproducible anticonvulsant efficacy in multiple preclinical seizure models further distinguishes it from alternatives lacking such validated in vivo activity [2]. For rigorous target validation and reproducible pharmacology, procurement of authentic ML 297 is essential .

Subtype mismatch Non-selective modulators also activate cardiac GIRK1/4, confounding neuronal-specific interpretation.
CNS exposure uncertainty Many alternative GIRK activators lack published brain exposure data, limiting CNS target engagement confidence.
In vivo validation gap Other probes (e.g., GAT1508) lack robust seizure-model endpoint validation, risking inconclusive pharmacology results.

ML 297 Comparative Evidence


GIRK1/2 vs. GIRK1/4 Selectivity

ML 297 demonstrates a pronounced 8-fold selectivity for the neuronal GIRK1/GIRK2 heteromer (EC50 = 160 nM) over the cardiac GIRK1/GIRK4 heteromer (EC50 = 1.8 μM) in thallium flux assays [1]. This is in contrast to the non-selective GIRK activator ethanol, which activates both channels with low potency (>10 mM), and the non-GIRK1/X activator VU0529331, which shows essentially no selectivity between GIRK2 and GIRK1/2 (EC50 ≈ 5.1 μM and 5.2 μM, respectively) [2].

GIRK1/2 vs. GIRK1/4
Head-to-head
EC50 160 nM (GIRK1/2) vs. 1.8 μM (GIRK1/4); ~8-fold selective
Selective probe for neuronal GIRK1/2, minimizing cardiac GIRK1/4 confounding.
HEK293 thallium flux assay
GIRK Channel Pharmacology Subtype Selectivity Neuronal Potassium Channels

Off-Target Selectivity Profile

ML 297 is completely inactive at GIRK2/GIRK3 heteromers and shows no activity against a panel of other potassium channels including Kir2.1, Kv7.4, and hERG up to 10 μM [1]. In contrast, the related activator VU0529331 activates non-GIRK1-containing channels, and ethanol/naringin are non-selective [1]. The structurally distinct GIRK activator GAT1508, while also selective for GIRK1/2, has a different chemotype and limited in vivo validation compared to ML 297 [2].

Off-target profile
Class-level inference
No activity at GIRK2/GIRK3, Kir2.1, Kv7.4, hERG up to 10 μM
Supports GIRK1/2-specific mechanistic attribution.
>60-fold selectivity window
GIRK Channel Pharmacology Off-Target Screening Selectivity Profile

In Vivo Anticonvulsant Efficacy

In two distinct mouse models of epilepsy (PTZ-induced seizures and the 6 Hz psychomotor seizure model), ML 297 (60 mg/kg, i.p.) significantly delayed seizure onset and prevented convulsions, showing efficacy equal to or greater than the clinically used anticonvulsant sodium valproate [1]. Other GIRK activators, such as VU0466551, have demonstrated analgesic but not anticonvulsant efficacy, while GAT1508 has been explored for fear extinction but lacks robust seizure data [2]. The classical GIRK activator ethanol, despite its use as a reference, is unsuitable for in vivo target validation due to its pleiotropic effects and low potency [3].

Seizure model response
Cross-study comparable
Delayed seizure onset, prevented convulsions (PTZ/6 Hz models, 60 mg/kg i.p.)
Reported seizure-model endpoint response.
Reference response comparable to sodium valproate in same study
Epilepsy Models Anticonvulsant Activity In Vivo Pharmacology

Brain Penetration and CNS Exposure

ML 297 exhibits favorable DMPK properties and is centrally penetrant, with demonstrated brain exposure in rats and mice [1]. While specific brain-to-plasma ratios may vary across studies (a ratio of ~0.2 has been reported in mice after i.p. administration ), the compound consistently shows sufficient CNS exposure to engage neuronal GIRK channels and produce behavioral effects. In contrast, several newer GIRK activators (e.g., VU0810464, VU0529331) have limited published CNS penetration data, and the classical tool ethanol lacks the potency and selectivity required for precise target engagement studies [1].

Brain penetration
Method context
Brain-to-plasma ratio ≈0.2 (mouse i.p.)
Supports CNS target engagement studies.
Validated brain exposure across rodent models
Pharmacokinetics CNS Penetration Blood-Brain Barrier

First-in-Class GIRK Activator

ML 297 is explicitly described as the 'first truly potent, effective, and selective GIRK activator' [1]. Prior to its discovery, the only known small-molecule GIRK activators were simple alcohols (e.g., ethanol) and the natural product naringin, all of which exhibited very low potency and lacked subtype selectivity [1]. This first-in-class status is a critical differentiator for procurement decisions, as it establishes ML 297 as the foundational chemical probe for the field, with the largest body of published validation data and the most extensive characterization across in vitro and in vivo systems [2].

First-in-class
Class-level inference
First reported selective GIRK1/2 activator (2013)
Foundational tool compound with extensive characterization.
>60,000-fold improvement over ethanol reference
Chemical Probe First-in-Class GIRK Channel Tool

Minimal Off-Target Activity

In a broad panel of 68 clinically relevant targets (Ricerca Panel), ML 297 showed no significant activity (defined as <50% inhibition at 10 μM) at any target, including GPCRs, ion channels, and transporters [1]. This clean ancillary pharmacology profile is superior to that of many alternative GIRK modulators, which have not been as extensively profiled or have shown activity at additional targets (e.g., VU0529331 has modest activity at other channels [2]). The classical tool ethanol is known to interact with numerous targets (GABAA, NMDA, etc.), making it unsuitable for mechanistic studies requiring clean pharmacology.

Ancillary pharmacology
Class-level inference
No significant activity at 68 targets (Ricerca panel, 10 μM)
Low off-target risk for mechanistic pathway studies.
>60-fold selectivity window
Ancillary Pharmacology Safety Profiling Off-Target Activity

ML 297 Research Applications


Epilepsy Target Validation

ML 297 is the only GIRK activator with robust, peer-reviewed anticonvulsant efficacy in multiple rodent seizure models, showing comparable or superior protection to sodium valproate [1]. This makes it an essential tool for validating GIRK1/2 as a target for novel antiepileptic drugs. Use ML 297 (60 mg/kg i.p.) in PTZ or 6 Hz seizure models to confirm target engagement and to benchmark efficacy of new chemical entities [1].

Neuronal GIRK1/2 Signaling Dissection

With its 8-fold selectivity for GIRK1/GIRK2 over GIRK1/GIRK4 and complete inactivity at GIRK2/GIRK3, ML 297 enables precise dissection of GIRK1/2-mediated currents in complex neural circuits [1]. Use ML 297 (e.g., 10 μM in slice electrophysiology) to isolate GIRK1/2 contributions to neuronal excitability in brain regions such as the hippocampus or amygdala, without confounding activation of other GIRK subtypes [2].

GIRK1/2 in Anxiety and Pain Models

ML 297 reduces anxiety-related behavior in mice and potentiates baclofen-sensitive currents in hippocampal neurons, supporting its use in preclinical models of anxiety and pain [1]. While other GIRK activators like VU0466551 have shown analgesic effects, ML 297 remains the most comprehensively validated tool for exploring GIRK1/2 modulation in these therapeutic areas [2].

Positive Control for GIRK HTS

Given its well-characterized potency (EC50 = 160 nM), selectivity, and clean ancillary pharmacology, ML 297 serves as an ideal positive control in high-throughput screening (HTS) campaigns seeking novel GIRK1/2 modulators [1]. Use ML 297 at a concentration range of 0.1–10 μM to establish assay window and to benchmark hit compound efficacy and selectivity [1].

Application
Selection Property
Validation Focus
Seizure-Model Target Engagement
Selective GIRK1/2 activation and brain penetration
Seizure-model endpoint response benchmarking
Neuronal GIRK1/2 Signaling Dissection
Subtype selectivity (GIRK1/2 vs. GIRK1/4)
Electrophysiological endpoint isolation in brain slices
Anxiety and Pain Model Studies
CNS-penetrant GIRK1/2 activation
Behavioral endpoint response in anxiety/pain models
HTS Positive Control
Well-characterized potency and clean ancillary profile
Assay window establishment and hit response benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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